5,8-dioxaspiro[3.4]octan-2-ol
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Overview
Description
5,8-Dioxaspiro[34]octan-2-ol is an organic compound with the molecular formula C6H10O3 It is characterized by a spirocyclic structure, which includes two oxygen atoms in a dioxaspiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dioxaspiro[3.4]octan-2-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method includes the use of a diol such as 1,3-propanediol and an epoxide like ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the ring closure and formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols. Substitution reactions result in the formation of new spirocyclic derivatives with different functional groups.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5,8-dioxaspiro[3.4]octan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.4]octan-2-one: A closely related compound with a ketone functional group instead of an alcohol.
1,4-Dioxane: A simpler dioxane derivative with similar oxygen-containing rings but lacking the spirocyclic structure.
Tetrahydrofuran (THF): Another oxygen-containing cyclic ether, commonly used as a solvent in organic synthesis.
Uniqueness
5,8-Dioxaspiro[3.4]octan-2-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research, where specific structural features are required for desired interactions and activities.
Properties
CAS No. |
1802988-78-8 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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